molecular formula C14H15BrO2 B8761037 6'-Bromo-4-hydroxyspiro[cyclohexane-1,2'-inden]-1'(3'H)-one

6'-Bromo-4-hydroxyspiro[cyclohexane-1,2'-inden]-1'(3'H)-one

Cat. No. B8761037
M. Wt: 295.17 g/mol
InChI Key: HMMMGJMGHZBVNB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08865911B2

Procedure details

6′-Bromospiro[cyclohexane-1,2′-indene]-1′,4(3′H)-dione (Intermediate 5 Step 1, 6.1 g, 20.8 mmol) was dissolved in THF (220 mL) and cooled to −65° C. Sodium borohydride (0.354 g, 9.36 mmol) was added and the cooling bath was removed. The mixture was allowed to reach 0° C. (approx. 30 min). Water (10 mL) was added, and most of the organic solvent was removed by evaporation. The residue was partitioned between EtOAc (100 mL), and an aq. solution of NaCl (50 mL). The organic phase was dried (MgSO4) and evaporated to give a product which was combined with additional product obtained in a similar way starting from 14.6 g of 6′-bromospiro[cyclohexane-1,2′-indene]-1′,4(3′H)-dione. Purification was made by flash chromatography (120 g silica, gradient elution: CH2Cl2 to CH2Cl2/MeOH (90:10)) affording 13.6 g (66% yield) of the title compound. The obtained material consisted of an 80:20 mixture of isomer 1 and isomer 2. Analytical samples of the isomers were isolated by flash chromatography (heptane/EtOAc gradient) to yield:
Quantity
6.1 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
220 mL
Type
solvent
Reaction Step One
Quantity
0.354 g
Type
reactant
Reaction Step Two
Quantity
14.6 g
Type
reactant
Reaction Step Three
Yield
66%

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:10]=[C:9]2[C:5]([CH2:6][C:7]3([CH2:16][CH2:15][C:14](=[O:17])[CH2:13][CH2:12]3)[C:8]2=[O:11])=[CH:4][CH:3]=1.[BH4-].[Na+]>C1COCC1>[Br:1][C:2]1[CH:10]=[C:9]2[C:5]([CH2:6][C:7]3([CH2:16][CH2:15][CH:14]([OH:17])[CH2:13][CH2:12]3)[C:8]2=[O:11])=[CH:4][CH:3]=1 |f:1.2|

Inputs

Step One
Name
Quantity
6.1 g
Type
reactant
Smiles
BrC1=CC=C2CC3(C(C2=C1)=O)CCC(CC3)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC1=CC=C2CC3(C(C2=C1)=O)CCC(CC3)=O
Name
Quantity
220 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
0.354 g
Type
reactant
Smiles
[BH4-].[Na+]
Step Three
Name
Quantity
14.6 g
Type
reactant
Smiles
BrC1=CC=C2CC3(C(C2=C1)=O)CCC(CC3)=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-65 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the cooling bath was removed
CUSTOM
Type
CUSTOM
Details
to reach 0° C.
CUSTOM
Type
CUSTOM
Details
(approx. 30 min)
Duration
30 min
ADDITION
Type
ADDITION
Details
Water (10 mL) was added
CUSTOM
Type
CUSTOM
Details
most of the organic solvent was removed by evaporation
CUSTOM
Type
CUSTOM
Details
The residue was partitioned between EtOAc (100 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic phase was dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
to give a product which
CUSTOM
Type
CUSTOM
Details
obtained in a similar way
CUSTOM
Type
CUSTOM
Details
Purification
WASH
Type
WASH
Details
was made by flash chromatography (120 g silica, gradient elution: CH2Cl2 to CH2Cl2/MeOH (90:10))

Outcomes

Product
Name
Type
product
Smiles
BrC1=CC=C2CC3(C(C2=C1)=O)CCC(CC3)O
Measurements
Type Value Analysis
AMOUNT: MASS 13.6 g
YIELD: PERCENTYIELD 66%
YIELD: CALCULATEDPERCENTYIELD 221.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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